molecular formula C17H24N2O5S B4471419 METHYL 3-[1-(ETHANESULFONYL)PIPERIDINE-4-AMIDO]-4-METHYLBENZOATE

METHYL 3-[1-(ETHANESULFONYL)PIPERIDINE-4-AMIDO]-4-METHYLBENZOATE

Cat. No.: B4471419
M. Wt: 368.4 g/mol
InChI Key: PAPJYKIYCHYRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 3-[1-(ETHANESULFONYL)PIPERIDINE-4-AMIDO]-4-METHYLBENZOATE is a complex organic compound featuring a piperidine ring, a benzoate ester, and an ethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[1-(ETHANESULFONYL)PIPERIDINE-4-AMIDO]-4-METHYLBENZOATE typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . The piperidine derivative is then reacted with ethanesulfonyl chloride to introduce the ethanesulfonyl group. The final step involves esterification with 4-methylbenzoic acid under acidic conditions to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[1-(ETHANESULFONYL)PIPERIDINE-4-AMIDO]-4-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form piperidone derivatives.

    Reduction: The ethanesulfonyl group can be reduced to an ethanethiol group.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Piperidone derivatives.

    Reduction: Ethanethiol derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

METHYL 3-[1-(ETHANESULFONYL)PIPERIDINE-4-AMIDO]-4-METHYLBENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-[1-(ETHANESULFONYL)PIPERIDINE-4-AMIDO]-4-METHYLBENZOATE involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, while the ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins. This dual interaction can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-[1-(ETHANESULFONYL)PIPERIDINE-4-AMIDO]-4-METHYLBENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethanesulfonyl group, in particular, distinguishes it from other piperidine derivatives and enhances its potential as a versatile chemical intermediate and therapeutic agent.

Properties

IUPAC Name

methyl 3-[(1-ethylsulfonylpiperidine-4-carbonyl)amino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-4-25(22,23)19-9-7-13(8-10-19)16(20)18-15-11-14(17(21)24-3)6-5-12(15)2/h5-6,11,13H,4,7-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPJYKIYCHYRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3-[1-(ETHANESULFONYL)PIPERIDINE-4-AMIDO]-4-METHYLBENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 3-[1-(ETHANESULFONYL)PIPERIDINE-4-AMIDO]-4-METHYLBENZOATE
Reactant of Route 3
Reactant of Route 3
METHYL 3-[1-(ETHANESULFONYL)PIPERIDINE-4-AMIDO]-4-METHYLBENZOATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
METHYL 3-[1-(ETHANESULFONYL)PIPERIDINE-4-AMIDO]-4-METHYLBENZOATE
Reactant of Route 5
METHYL 3-[1-(ETHANESULFONYL)PIPERIDINE-4-AMIDO]-4-METHYLBENZOATE
Reactant of Route 6
METHYL 3-[1-(ETHANESULFONYL)PIPERIDINE-4-AMIDO]-4-METHYLBENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.